molecular formula C20H19NO7 B2716743 2-Methoxyethyl 2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate CAS No. 308296-47-1

2-Methoxyethyl 2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate

Cat. No.: B2716743
CAS No.: 308296-47-1
M. Wt: 385.372
InChI Key: QTZTZZHEUUOQTA-UHFFFAOYSA-N
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Description

Molecular Formula: C₂₀H₁₉NO₇ Molecular Weight: 385.37 g/mol Structural Features:

  • A benzofuran core substituted with:
    • A methyl group at position 2.
    • A 3-nitrophenylmethoxy group at position 3.
    • A 2-methoxyethyl ester at position 3.

      Key Properties:
  • LogP: Estimated ~4.2 (based on analogs like ethyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate) .
  • Topological Polar Surface Area (TPSA): ~94.5 Ų (similar to analogs with nitro groups) .
  • Rotatable Bonds: 6 (affecting conformational flexibility) .

Properties

IUPAC Name

2-methoxyethyl 2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO7/c1-13-19(20(22)26-9-8-25-2)17-11-16(6-7-18(17)28-13)27-12-14-4-3-5-15(10-14)21(23)24/h3-7,10-11H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZTZZHEUUOQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the benzofuran core through a cyclization reaction, followed by the introduction of the methoxyethyl and nitrophenyl groups via substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove nitro groups or to convert them into amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-Methoxyethyl 2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The benzofuran core can interact with enzymes or receptors, modulating their activity. The nitrophenyl group may participate in redox reactions, influencing the compound’s overall biological activity. Pathways involved include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzofuran Core

Table 1: Substituent-Based Comparison
Compound Name Substituent at Position 5 Ester Group at Position 3 Molecular Weight (g/mol) LogP TPSA (Ų)
2-Methoxyethyl 2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate 3-Nitrophenylmethoxy 2-Methoxyethyl 385.37 ~4.2 94.5
Methyl 2-methyl-5-[(3-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate 3-Nitrobenzoyloxy Methyl 355.30 ~3.8 109.7
Ethyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate 4-Nitrophenylmethoxy Ethyl 385.37 4.2 94.5
2-Methoxyethyl 5-[(2-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate 2-Chlorophenylmethoxy 2-Methoxyethyl 376.81 ~4.5 81.6
2-Methoxyethyl 2-methyl-5-[(5-nitrofuran-2-carbonyl)oxy]-1-benzofuran-3-carboxylate 5-Nitrofuran-2-carbonyloxy 2-Methoxyethyl 418.34 ~3.0 126.3

Key Observations :

  • Ester Groups : The 2-methoxyethyl ester increases hydrophilicity compared to methyl esters (e.g., methyl 2-methyl-5-[(3-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate) .
  • LogP Trends : Chlorinated analogs (e.g., 2-chlorophenylmethoxy) exhibit higher LogP due to increased lipophilicity, while nitro-furan derivatives (e.g., 5-nitrofuran-2-carbonyloxy) show reduced LogP due to polar nitro and carbonyl groups .

Key Observations :

  • Synthetic Flexibility : The target compound’s synthesis likely involves esterification of pre-formed benzofuran intermediates, a common strategy for similar derivatives .
  • Stability : Nitro groups may enhance oxidative stability but increase susceptibility to nucleophilic attack at the ester linkage .

Biological Activity

2-Methoxyethyl 2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the benzofuran class, which is known for a wide range of biological activities. Its structure can be represented as follows:

C18H19NO5\text{C}_{18}\text{H}_{19}\text{N}\text{O}_5

The presence of the methoxy and nitrophenyl groups contributes to its biological activity.

Antimicrobial Activity

Research has indicated that benzofuran derivatives, including the compound , exhibit notable antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways. A study highlighted that certain benzofuran derivatives exhibited significant activity against various bacterial strains, suggesting potential as antimicrobial agents .

Antitumor Activity

Benzofuran derivatives have also been investigated for their antitumor properties. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, in a series of tests involving different cancer cell lines, the compound demonstrated an IC50 value indicating effective cytotoxicity at low concentrations . This suggests that it may interfere with cancer cell growth mechanisms.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the nitrophenyl group may play a critical role in binding to specific biological targets, thereby modulating cellular pathways involved in inflammation and tumor progression .

Case Studies

  • Antimicrobial Efficacy : In a study evaluating various benzofuran derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its potential as an antimicrobial agent .
  • Cytotoxicity in Cancer Cells : A recent study assessed the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment. This suggests that further exploration into its use as an anticancer agent is warranted .

Data Tables

Biological ActivityTest Organism/Cell TypeIC50/MIC (µg/mL)Reference
AntimicrobialStaphylococcus aureus32
AntimicrobialEscherichia coli32
CytotoxicityMCF-7 (breast cancer)25

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential functionalization of the benzofuran core. Critical steps include:

  • Substituent Introduction : Use of potassium carbonate in acetone to facilitate nucleophilic substitution for methoxy and nitro groups .
  • Esterification : Controlled reaction of the carboxyl group with 2-methoxyethanol under anhydrous conditions to avoid hydrolysis .
  • Purity Monitoring : Thin-layer chromatography (TLC) to track reaction progress and column chromatography for purification .
  • Yield Optimization : Adjusting solvent polarity (e.g., DMF for solubility) and temperature (60–80°C for nitro group stability) .

Q. Which analytical techniques are recommended to confirm the structure and purity of this compound?

A combination of methods ensures accuracy:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and ester linkage integrity .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected m/z ~443.3 for C₂₁H₂₁NO₈) .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% for biological assays) .

Advanced Research Questions

Q. How do substituents influence the compound’s structure-activity relationships (SAR)?

Substituent effects are critical for biological interactions:

Substituent Role Evidence
3-NitrobenzyloxyEnhances electron-withdrawing effects, potentially improving DNA intercalation or enzyme binding .
Methoxyethyl esterIncreases lipophilicity, aiding membrane permeability in cellular assays .
Methyl group (C2)Steric hindrance that may modulate binding specificity .

Q. What crystallographic methods are suitable for determining this compound’s 3D structure?

  • Single-Crystal X-ray Diffraction : Use SHELXL for refinement, leveraging high-resolution data (e.g., <1.0 Å) to resolve nitro group geometry .
  • ORTEP-3 : For graphical representation of thermal ellipsoids and bond angles .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple cell lines to validate potency .
  • Reproduibility Checks : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
  • Off-Target Screening : Use kinase profiling panels to rule out non-specific interactions .

Q. What computational tools predict this compound’s reactivity or binding modes?

  • Molecular Docking (AutoDock Vina) : Simulate interactions with targets like cytochrome P450 or DNA topoisomerases .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .

Q. Which chemical reactions are feasible for derivatizing this compound?

  • Hydrolysis : Convert the ester to a carboxylic acid using NaOH in ethanol/water (70°C, 12 hrs) .
  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) to produce an amine derivative for SAR expansion .
  • Cross-Coupling : Suzuki-Miyaura reactions to replace bromine (if present) with aryl/heteroaryl groups .

Q. How can thermal and photochemical stability be assessed for long-term storage?

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C suggests room-temperature stability) .
  • UV-Vis Spectroscopy : Monitor absorbance shifts under light exposure (λmax ~300 nm for nitroaromatics) .

Q. What experimental strategies elucidate the compound’s mechanism of action in biological systems?

  • Enzyme Inhibition Assays : Measure IC₅₀ against purified enzymes (e.g., COX-2 or HIV protease) .
  • Fluorescence Quenching : Study DNA binding via ethidium bromide displacement .
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

Q. How can AI-driven synthesis planning improve multi-step route design?

  • Retrosynthetic Software (e.g., Chematica) : Propose routes using known benzofuran synthons and reaction databases .
  • Automated Optimization : Machine learning models to predict ideal solvent/catalyst combinations for nitro group stability .

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